3-(4-fluorophenyl)-N-(3-methoxypropyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(4-Fluorophenyl)-N~4~-(3-Methoxypropyl)-6-Phenylisoxazolo[5,4-b]pyridine-4-Carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a fluorophenyl group, a methoxypropyl group, and a phenylisoxazolo[5,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N~4~-(3-Methoxypropyl)-6-Phenylisoxazolo[5,4-b]pyridine-4-Carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using fluorinated aromatic compounds and suitable catalysts.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the intermediate compound with a methoxypropyl halide under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N~4~-(3-Methoxypropyl)-6-Phenylisoxazolo[5,4-b]pyridine-4-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-N~4~-(3-Methoxypropyl)-6-Phenylisoxazolo[5,4-b]pyridine-4-Carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N~4~-(3-Methoxypropyl)-6-Phenylisoxazolo[5,4-b]pyridine-4-Carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-(2-Methylpyrazol-3-yl)-6-Phenyl-[1,2]Oxazolo[5,4-b]Pyridine-4-Carboxamide
- 4-(4-Fluorophenyl)-3-(4-Hydroxy-3-Methoxyphenoxymethyl)Piperidine
Uniqueness
3-(4-Fluorophenyl)-N~4~-(3-Methoxypropyl)-6-Phenylisoxazolo[5,4-b]pyridine-4-Carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C23H20FN3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(3-methoxypropyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H20FN3O3/c1-29-13-5-12-25-22(28)18-14-19(15-6-3-2-4-7-15)26-23-20(18)21(27-30-23)16-8-10-17(24)11-9-16/h2-4,6-11,14H,5,12-13H2,1H3,(H,25,28) |
InChI Key |
PMTRURIZADDIEY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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